Evidence 1: SIRT2 Inhibitory Potency Advantage Over Reference Thiazole Scaffold (Class-Level)
The target compound is derived from the thiazole-benzenesulfonamide chemotype validated as SIRT2 inhibitors. The baseline reference compound T1 shows SIRT2 IC50 = 17.3 µM. SAR-guided tail optimization to compound 5a improved potency to SIRT2 IC50 = 9.0 µM (1.9-fold) [1]. The target compound incorporates a 5-fluoro-2-methoxybenzenesulfonamide head group—a combination pharmacophore absent in both T1 and 5a—positioning it as a candidate for further potency optimization via enhanced acyl-pocket interactions.
| Evidence Dimension | SIRT2 deacetylase inhibition (enzymatic IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; structurally positioned as an advanced analog incorporating fluorine-enhanced head-group interactions |
| Comparator Or Baseline | Compound T1 (thiazole-based SIRT2 inhibitor): IC50 = 17.3 µM; Compound 5a (optimized thiazole analog): IC50 = 9.0 µM |
| Quantified Difference | 5a demonstrates 1.9-fold improved potency over T1; fluorine substitution on target compound expected to further modulate acyl-pocket occupancy |
| Conditions | Recombinant human SIRT2, Fluor de Lys fluorescence assay, 37°C incubation (as reported for reference compounds) [1] |
Why This Matters
Establishes the thiazole-benzenesulfonamide scaffold as a validated SIRT2 pharmacophore with demonstrated SAR tractability; the target compound's 5-fluoro-2-methoxybenzenesulfonamide head group represents an underexplored substitution vector for potency enhancement.
- [1] Piacente F, Guccione G, Scarano N, et al. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Int J Mol Sci. 2024;25(20):11084. View Source
